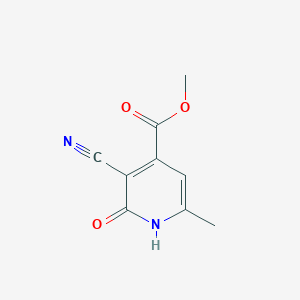

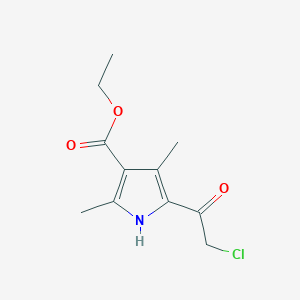

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Descripción general

Descripción

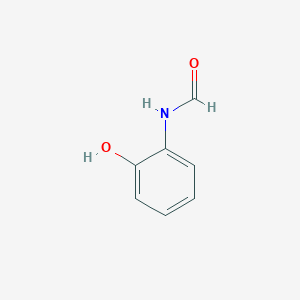

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, also known as Meldrum's acid derivative, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water and organic solvents. The compound has been widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Aplicaciones Científicas De Investigación

Pharmaceutical Drug Synthesis

The dihydropyridine (DHP) scaffold is a cornerstone in pharmaceutical research due to its biological properties. Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as an intermediate in synthesizing various drug molecules. Its utility in creating enantiopure DHPs is significant for drugs requiring specific stereochemistry for efficacy .

Calcium Channel Blockers

One of the most notable applications of DHP derivatives is their role as calcium channel blockers. These compounds are crucial in treating cardiovascular diseases by relaxing blood vessels and reducing blood pressure. The structural modifications of DHPs can lead to the development of new calcium channel blocking agents .

Antioxidative Agents

DHP compounds exhibit antioxidative properties, which are essential in combating oxidative stress-related diseases. Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be modified to enhance its antioxidative capacity, contributing to the development of treatments for conditions like Alzheimer’s disease .

Anticancer Activity

The DHP core structure has been linked to anticancer activity. By altering the DHP framework, researchers can synthesize compounds that may inhibit cancer cell growth or induce apoptosis in cancerous cells. This application is vital for expanding the arsenal of chemotherapeutic agents .

Anti-inflammatory and Antimicrobial Properties

DHP derivatives are known for their anti-inflammatory and antimicrobial effects. These properties make them suitable candidates for developing new anti-inflammatory drugs and antibiotics, addressing the growing concern of antibiotic resistance .

Neuroprotective Effects

Neuroprotection is another area where DHP derivatives show promise. Compounds based on the DHP structure can potentially protect nerve cells from damage, offering therapeutic options for neurodegenerative diseases like Parkinson’s and Huntington’s .

Insecticidal Properties

Beyond medicinal applications, DHP derivatives have shown potential as insecticides. Their ability to affect insect neural pathways can lead to the development of new, more effective insecticidal compounds .

Synthesis of Natural Products

The DHP moiety is also instrumental in synthesizing natural products, including alkaloids with medicinal merit. This application is crucial for discovering new drugs and understanding biological pathways .

Mecanismo De Acción

Target of Action

The primary target of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in various cellular processes .

Mode of Action

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, it controls the cellular concentration of Urd . This interaction with its target leads to changes in the cellular processes involving Urd, such as RNA synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involving Urd. By inhibiting the hUP1 enzyme, it increases the intracellular levels of Urd . This can lead to alterations in the downstream effects of the pathways involving Urd, such as RNA synthesis .

Result of Action

The result of the action of Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a decrease in the proliferation of HepG2 cells . This is primarily achieved through cell cycle arrest and senescence . The compound increases the intracellular levels of Urd and maintains a decrease in cell proliferation during chronic treatment .

Propiedades

IUPAC Name |

methyl 3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-3-6(9(13)14-2)7(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPAFDWANYPSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298436 | |

| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

CAS RN |

18724-73-7 | |

| Record name | 18724-73-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

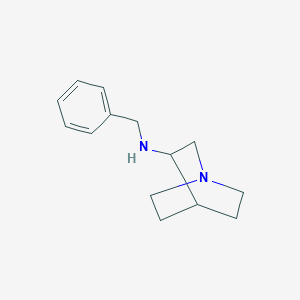

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

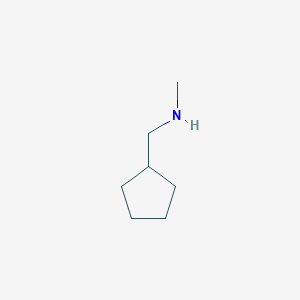

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)